3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one
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Overview
Description
3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both sulfur and nitrogen atoms in the thiazolidinone ring imparts unique chemical properties to these compounds, making them valuable in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylamine with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired modification of the thiazolidinone ring.
Major Products Formed
Oxidation: Oxidation of this compound with Oxone® yields sulfoxide and sulfone derivatives.
Reduction: Reduction reactions typically yield the corresponding reduced thiazolidinone derivatives.
Substitution: Substitution reactions result in various functionalized thiazolidinone derivatives, depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various enzymes and receptors. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent . Additionally, its anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives:
Similar Compounds: Other thiazolidinone derivatives include 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one and N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides
Uniqueness: The presence of the cyclohexyl and phenyl groups in this compound imparts unique steric and electronic properties, which may enhance its biological activities compared to other thiazolidinone derivatives
Properties
Molecular Formula |
C15H19NOS |
---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H19NOS/c17-14-11-18-15(12-7-3-1-4-8-12)16(14)13-9-5-2-6-10-13/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |
InChI Key |
OULICINYPCYJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(SCC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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